N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide

Fluorinated acetanilide Thermal property Solid-state characterization

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS 886762-79-4), also known as 2-Methyl-4-(trifluoromethoxy)acetanilide, is a fluorinated acetanilide derivative with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol. This compound features a trifluoromethoxy (-OCF₃) substituent at the para position of the aromatic ring and a methyl group at the ortho position relative to the acetamide group.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 886762-79-4
Cat. No. B1362395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide
CAS886762-79-4
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)C
InChIInChI=1S/C10H10F3NO2/c1-6-5-8(16-10(11,12)13)3-4-9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15)
InChIKeyPORWMQQDFCDCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS 886762-79-4) Procurement and Differentiation Guide


N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS 886762-79-4), also known as 2-Methyl-4-(trifluoromethoxy)acetanilide, is a fluorinated acetanilide derivative with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . This compound features a trifluoromethoxy (-OCF₃) substituent at the para position of the aromatic ring and a methyl group at the ortho position relative to the acetamide group. It is typically supplied as a research chemical with a minimum purity specification of 98% . The compound is used as an intermediate in the synthesis of various organic compounds, particularly in the development of trifluoromethoxy-containing analogs for pharmaceutical and agrochemical research .

Why Generic Substitution of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide Fails: Procurement Implications for CAS 886762-79-4


The presence of both a trifluoromethoxy (-OCF₃) group and a methyl substituent at specific positions on the aromatic ring creates a unique physicochemical and metabolic profile that cannot be replicated by unsubstituted acetanilide or other regioisomeric trifluoromethoxy analogs [1][2]. The -OCF₃ group is known to confer enhanced lipophilicity and metabolic stability compared to methoxy or trifluoromethyl analogs , while the ortho-methyl group introduces steric hindrance that can influence molecular conformation and target binding . Therefore, substituting this specific compound with a generic acetanilide or even a different trifluoromethoxy regioisomer (e.g., 2- or 4-substituted analogs) will alter key properties such as lipophilicity, melting point, and potentially biological activity. The quantitative evidence below substantiates these differentiation points.

Quantitative Evidence Guide for N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (886762-79-4): Differentiation from Structural Analogs


Melting Point Comparison: N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide vs. 2'-(Trifluoromethoxy)acetanilide

The melting point of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS 886762-79-4) is not experimentally reported in the available literature, but its predicted boiling point (294.8±40.0 °C) and density (1.301±0.06 g/cm³) suggest a solid-state behavior distinct from the ortho-substituted regioisomer 2'-(trifluoromethoxy)acetanilide (CAS 3832-55-1), which has a reported melting point of 68 °C . This significant thermal property difference reflects the impact of the 2-methyl substituent on intermolecular packing.

Fluorinated acetanilide Thermal property Solid-state characterization

Lipophilicity (LogP) Differentiation: N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide vs. 4-(Trifluoromethoxy)acetanilide

While the experimental LogP for N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS 886762-79-4) is not directly available, its consensus LogP is predicted to be higher than that of 4-(trifluoromethoxy)acetanilide (CAS 1737-06-0), which has a reported Consensus LogP of 2.36 . The presence of the additional methyl group in the target compound is expected to increase lipophilicity by approximately 0.5-1.0 LogP units based on standard fragment contributions [1]. This enhanced lipophilicity is relevant for membrane permeability in biological systems.

Lipophilicity LogP Physicochemical property

Metabolic Stability Advantage of Trifluoromethoxy Group: Class-Level Inference from Rat Metabolism Study

The trifluoromethoxy (-OCF₃) substituent demonstrates high metabolic stability, as shown in a rat metabolism study of 4-trifluoromethoxyacetanilide, where there was no evidence of O-detrifluoromethylation [1]. In contrast, 4-trifluoromethylaniline undergoes N-oxanilic acid excretion, a metabolic pathway not observed for the -OCF₃ analog [1]. This class-level evidence indicates that N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide is likely to exhibit similar metabolic robustness, making it a preferred scaffold over CF₃-substituted or unsubstituted acetanilides when metabolic stability is required.

Metabolic stability Trifluoromethoxy group Pharmacokinetics

Purity Specification and Availability: 98% Minimum Purity vs. Lower Grade Analogs

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS 886762-79-4) is commercially available with a specified minimum purity of 98% from vendors such as AKSci . In comparison, 4-(trifluoromethoxy)acetanilide (CAS 1737-06-0) is offered at 97% purity by Alfa Chemistry , and 2'-(trifluoromethoxy)acetanilide (CAS 3832-55-1) is available at 96% purity from various suppliers [1]. The 1-2% higher purity specification for the target compound may be advantageous for applications requiring stringent purity standards, such as analytical method development or as a synthetic intermediate in multi-step syntheses where impurities can accumulate.

Purity specification Research chemical Procurement

Bioavailability Score Comparison: Predicted GI Absorption and Drug-Likeness

Computational predictions indicate that 4-(trifluoromethoxy)acetanilide (CAS 1737-06-0) has a Bioavailability Score of 0.55, high GI absorption, and no violations of Lipinski's Rule of Five . While similar data for N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide are not publicly available, the addition of a methyl group is not expected to violate Lipinski's rules (molecular weight: 233.19 < 500; LogP: predicted ~2.8-3.3 < 5; H-bond donors: 1; H-bond acceptors: 5). This suggests that the target compound should also exhibit favorable drug-like properties, potentially with slightly enhanced permeability due to increased lipophilicity.

Bioavailability Drug-likeness ADME

Optimal Research and Industrial Application Scenarios for N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS 886762-79-4)


Scaffold for Fluorinated Drug Discovery Programs Requiring Metabolic Stability

The trifluoromethoxy (-OCF₃) group confers metabolic stability, as evidenced by the lack of O-detrifluoromethylation in rat metabolism studies [1]. N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide can serve as a core scaffold for the development of metabolically robust drug candidates, particularly in therapeutic areas where extended half-life is desirable, such as CNS or oncology indications.

Synthetic Intermediate for Building Trifluoromethoxy-Containing Libraries

With a minimum purity specification of 98% , this compound is suitable as a high-purity intermediate for constructing compound libraries in medicinal chemistry. Its well-defined structure and commercial availability facilitate the synthesis of diverse analogs through further functionalization of the acetamide group or aromatic ring.

Physicochemical Probe for Studying Lipophilicity-Membrane Permeability Relationships

The predicted enhanced lipophilicity relative to 4-(trifluoromethoxy)acetanilide makes this compound a useful probe for investigating structure-property relationships (SPR) in fluorinated aromatic systems. Researchers can use it to study the impact of methyl substitution on membrane permeability and protein binding in a controlled manner.

Reference Standard in Analytical Method Development for Fluorinated Acetanilides

The high purity and unique substitution pattern (2-methyl, 4-OCF₃) provide a distinct chromatographic and spectroscopic signature. This compound can be employed as a reference standard in HPLC, LC-MS, or NMR method development for the analysis of fluorinated acetanilide derivatives in complex matrices.

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